2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a specialized, high-value intermediate primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical scaffolds. It serves as the activated "chlorinated gateway" to the trifluoromethoxy (-OCF₃) moiety, a critical pharmacophore for modulating lipophilicity and metabolic stability.
This molecule is rarely isolated as a shelf-stable commodity due to the hydrolytic instability of the trichloromethoxy group. Instead, it is typically generated in situ or used immediately in halogen-exchange (Swarts-type) reactions. Its core value lies in its orthogonal reactivity :
-OCCl₃ Group: A masked trifluoromethoxy group.
Bromine (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Fluorine (C1): Provides metabolic blocking or serves as a site for nucleophilic aromatic substitution (
) under forcing conditions.
Structural & Electronic Analysis
The molecule features a trisubstituted benzene ring where electronic push-pull dynamics dictate reactivity.
Deactivates ring to electrophilic attack; activates C2/C4 for nucleophilic attack (slightly).
C2
Bromine (-Br)
Inductive Withdrawal (-I)
Steric bulk directs regioselectivity; weak C-Br bond allows oxidative addition by Pd(0).
C4
Trichloromethoxy (-OCCl₃)
Strong Inductive Withdrawal (-I)
Critical Feature: The -OCCl₃ group is significantly larger than a methoxy group. The C-O bond is shortened due to anomeric effects, but the C-Cl bonds are labile to HF exchange.
Reactivity Logic Diagram
The following diagram illustrates the orthogonal reaction vectors available on this scaffold.
Caption: Orthogonal reactivity map showing the three distinct functional handles for chemical modification.
Synthesis Pathways
The synthesis of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is almost exclusively achieved via the Radical Chlorination of Anisoles . Direct electrophilic chlorination of the ring is a competing side reaction that must be suppressed.
Primary Route: Radical Side-Chain Chlorination
Precursor: 2-Bromo-1-fluoro-4-methoxybenzene (also known as 3-bromo-4-fluoroanisole).
Reagents:
Chlorinating Agent: Chlorine gas (
) or Phosphorus Pentachloride ().
Radical Initiator: UV Light (
) or AIBN (Azobisisobutyronitrile).
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (historically); modern protocols prefer benzotrifluoride () as a greener alternative.
Mechanism:
The reaction proceeds via a free-radical chain mechanism. The methoxy C-H bonds are weaker than the aromatic C-H bonds, allowing for selective chlorination at the methyl group.
Initiation:
Propagation:
(Repeats twice more to form
)
Experimental Protocol (General Procedure):
Setup: Charge a photoreactor vessel with 2-bromo-1-fluoro-4-methoxybenzene (1.0 eq) and solvent (
).
Chlorination: Heat to 60°C. Sparge
gas through the solution while irradiating with a Hg-vapor lamp.
Monitoring: Monitor reaction progress via GC-MS. The mono- (
) and di-chlorinated () intermediates will appear sequentially before conversion to the trichloromethoxy product.
Termination: Once the starting material and intermediates are consumed, purge the solution with
to remove excess and .
Isolation:Do not perform aqueous workup. The product hydrolyzes to phosgene. Isolate by vacuum distillation or use the crude solution directly in the next step.
Synthesis Workflow Diagram
Caption: Step-wise conversion from the anisole precursor to the trifluoromethoxy target via the trichloromethoxy intermediate.
Critical Safety & Handling (The Phosgene Risk)
The trichloromethoxy group is a "masked" phosgene generator. This is the most critical safety parameter for this molecule.
Hydrolysis Mechanism:
Safety Protocols:
Moisture Exclusion: All glassware must be flame-dried. Solvents must be anhydrous.
Phosgene Monitoring: Work must be performed in a well-ventilated fume hood equipped with phosgene indicator badges.
Quenching: Any waste streams containing the trichloromethoxy intermediate should be quenched with an alkaline solution (e.g., aqueous NaOH) slowly and in a controlled environment to neutralize generated phosgene and HCl immediately.
Downstream Applications
The primary utility of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is its conversion to 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS: 468075-00-5 or related isomers).
The Swarts Reaction:
Reagent: Antimony Trifluoride (
) often with a catalyst like , or anhydrous .
Conditions: Heating the trichloromethoxy intermediate with
results in the substitution of Cl atoms with F atoms.
Significance: The resulting
group is extremely lipophilic () and electron-withdrawing, improving the bioavailability of drug candidates [1].
Cross-Coupling Capabilities:
Once the
group is established, the Bromine at C2 becomes the focal point.
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds.
Buchwald-Hartwig: Amination to form C-N bonds, common in kinase inhibitors.
References
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem.
Yagupolskii, L. M. (1955). Synthesis of Trifluoromethoxybenzenes. Dokl. Akad. Nauk SSSR. (Foundational text on -OCCl3 to -OCF3 conversion).
Marhold, A. (1989). Process for the preparation of trifluoromethoxy-anilines. U.S. Patent 4,874,896. (Describes industrial chlorination/fluorination sequences).
CDC/NIOSH. (2024). Phosgene: Systemic Agent. Emergency Response Safety and Health Database.
Exploratory
Technical Monograph: Physical & Electronic Profiling of Trichloromethoxy-Substituted Bromofluorobenzenes
[1] Executive Summary Trichloromethoxy-substituted bromofluorobenzenes represent a specialized class of halogenated aromatic intermediates.[1] While the trifluoromethoxy (-OCF₃) group is a well-established pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Trichloromethoxy-substituted bromofluorobenzenes represent a specialized class of halogenated aromatic intermediates.[1] While the trifluoromethoxy (-OCF₃) group is a well-established pharmacophore known for its metabolic stability and lipophilicity, its chlorinated analog—the trichloromethoxy (-OCCl₃) group —serves a distinct role. It acts primarily as a high-reactivity "super-chlorine" electrophile and a critical synthetic gateway to -OCF₃ moieties (via Swarts fluorination) or aryl chloroformates.[1]
This guide provides a technical breakdown of the physicochemical properties, electronic behaviors, and handling protocols for these compounds. It is designed to assist medicinal chemists in navigating the stability trade-offs inherent to the -OCCl₃ functionality.[1]
Structural & Electronic Architecture
The Pseudo-Halogen Effect
The -OCCl₃ group is electronically unique.[1] Unlike the methoxy group (-OCH₃), which is an electron-donating group (EDG) by resonance, the -OCCl₃ group is a strong electron-withdrawing group (EWG). The three chlorine atoms exert a powerful inductive effect (-I), significantly deactivating the benzene ring.[2]
Comparative Electronic Parameters:
Substituent
Hammett Constant ()
Hansch Lipophilicity ()
Electronic Nature
-OCH₃
-0.27
-0.02
Strong Donor (Resonance)
-OCF₃
+0.35
+1.04
Strong Withdrawer (Inductive)
-OCCl₃
+0.40 (est)
+1.60 (est)
Strong Withdrawer / Steric Bulk
Note: The -OCCl₃ group is significantly bulkier than -OCF₃, impacting binding pocket fit and rotational barriers.[1]
Strategic Decision Framework
The following decision tree illustrates when to employ -OCCl₃ intermediates versus direct -OCF₃ incorporation.
Figure 1: Synthetic utility decision tree for trichloromethoxy arenes.
Physical Properties & Data Profiling[3][4][5][6]
Due to the niche nature of specific isomers (e.g., 1-bromo-2-fluoro-4-(trichloromethoxy)benzene), experimental values are often derived from the parent (Trichloromethoxy)benzene (CAS: 34888-05-6) and adjusted for halogen substitution.[1]
Highly lipophilic; strictly insoluble in water (hydrolyzes).
Hydrolytic Instability (Critical Warning)
Unlike -OCF₃, the -OCCl₃ group is moisture sensitive .[1]
Mechanism: Water attacks the highly electrophilic carbon of the -OCCl₃ group.[1]
Product: Degradation leads to the formation of aryl chloroformates (Ar-OCOCl) and eventually carbonates or phenols, releasing HCl.
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.
Synthesis: Radical Chlorination Protocol
The most robust route to trichloromethoxy-substituted bromofluorobenzenes is the radical chlorination of the corresponding anisole (methoxy) precursor.
Reaction Pathway
Figure 2: Radical chlorination pathway via photo-initiation.
Experimental Protocol (Standardized)
Objective: Synthesis of 1-bromo-2-fluoro-4-(trichloromethoxy)benzene from 4-bromo-3-fluoroanisole.
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, gas inlet tube, and a UV lamp (mercury vapor).
Solvent Selection: Use Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) . Note: PhCF₃ is the greener, modern standard.
Initiation:
Dissolve starting anisole (1.0 eq) in solvent (0.5 M).
Heat to reflux (essential to promote radical propagation).
Do not wash with water. Distill under high vacuum for purification.[1]
Analytical Characterization
Validating the structure requires distinguishing the -OCCl₃ group from partially chlorinated intermediates.[1]
NMR Spectroscopy
¹H NMR: The key diagnostic is the disappearance of the methoxy singlet (~3.8 ppm). The -OCCl₃ group has no protons, making the spectrum purely aromatic.
¹³C NMR:
-OCCl₃ Carbon: Appears as a distinct signal around 115–120 ppm .[1] It is often low intensity due to the lack of NOE and splitting by three chlorine atoms (quadrupole broadening).
Ipso-Carbon (Ar-O-): Shifts downfield compared to the methoxy precursor due to the strong electron-withdrawing nature of -OCCl₃.[1]
Infrared (IR) Spectroscopy
C-Cl Stretch: Strong, broad bands in the 700–850 cm⁻¹ region.[1]
Absence of C-H (Methoxy): Disappearance of C-H stretching vibrations around 2850–2950 cm⁻¹ (sp³ C-H).
References
Yagupolskii, L. M. (1955).[3] Synthesis of trifluoromethyl ethers via chlorination/fluorination sequence. Journal of General Chemistry USSR.
Feiring, A. E. (1979). Chemistry in Hydrogen Fluoride. 7. A Novel Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Pi and Sigma values).
Marhold, A. (1998). Method of making trichloromethoxybenzene. European Patent EP0860416A1.[1]
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile & Solvent Compatibility of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene
Part 1: Executive Summary
Compound Identity: 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene
Formula: C₇H₃BrCl₃FO
Predicted Physical State: Viscous liquid or low-melting solid (due to asymmetrical halogen substitution disrupting crystal packing).[1]
Primary Hazard: The trichloromethoxy (-OCCl₃) moiety is chemically distinct from the more common trifluoromethoxy (-OCF₃) group. It possesses significant lipophilicity but carries a latent reactivity toward hydrolysis and strong organometallic bases (e.g., n-BuLi), posing specific process safety risks.[1]
This guide provides a calculated solubility profile, experimental determination protocols, and critical solvent selection criteria for synthesis and purification.[1] It addresses the lack of public empirical data by applying Hansen Solubility Principles (HSP) and Structure-Activity Relationship (SAR) analysis.[1]
Part 2: Physicochemical Profile & Solubility Thermodynamics[1]
To accurately predict solubility, we must analyze the solute-solvent interaction forces.[1] This molecule is highly halogenated, resulting in high lipophilicity and negligible hydrogen-bonding capacity.[1]
Hansen Solubility Parameter (HSP) Analysis
The solubility behavior is governed by three interaction vectors: Dispersion ($ \delta_D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
\delta_P \delta_H $).
Parameter
Predicted Level
Rationale
Dispersion ($ \delta_D $)
High
The large electron clouds of Br and Cl₃ atoms dominate the interaction profile, favoring solvents with high polarizability (e.g., chlorinated solvents, aromatics).[1]
Polarity ($ \delta_P $)
Low-Moderate
The dipole moments of C-F and C-O bonds are partially offset by the symmetry of the benzene ring, but the 1,2,4-substitution pattern creates a net dipole.
H-Bonding ($ \delta_H $)
Negligible
No proton donors (-OH, -NH).[1] The ether oxygen is sterically hindered by the bulky -OCCl₃ group, limiting its ability to accept H-bonds.[1]
Predicted Solubility Map
Based on the "Like Dissolves Like" principle and HSP distance ($ R_a $), the following solvent compatibility is projected:
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary choice for extraction and reaction monitoring.[1]
Aromatic
Toluene, Xylene, Chlorobenzene
Excellent (>100 mg/mL)
Ideal for high-temp cross-coupling; minimizes hydrolysis risk.[1]
Ethers
THF, MTBE, 2-MeTHF
Good to Excellent
Standard for Grignard/Lithiation (see Safety Note below).[1]
Alkanes
Hexanes, Heptane, Pentane
Moderate to Good
Useful as an anti-solvent for crystallization or silica column eluents.[1]
Polar Aprotic
Acetone, Acetonitrile, DMF
Good
Suitable for nucleophilic substitutions (SₙAr), though isolation from DMF is difficult.[1]
Polar Protic
Methanol, Ethanol, Isopropanol
Low to Moderate
Caution: Potential for solvolysis (alcoholysis) of the -OCCl₃ group under acidic/basic conditions.[1]
Since specific literature values are unavailable, use this standardized gravimetric workflow to generate internal data. This protocol includes a "Solvent Stability Check" to ensure the -OCCl₃ group does not degrade during the test.
Protocol: Gravimetric Solubility Determination
Objective: Determine saturation limit ($ S_{sat} $) at 25°C.
The presence of the trichloromethoxy (-OCCl₃) group dictates strict limitations on solvent and reagent choice, particularly regarding organometallics.[1]
The Lithiation Trap
Unlike the stable trifluoromethoxy (-OCF₃) group, the -OCCl₃ group is prone to Lithium-Halogen Exchange at the trichloromethyl position or Alpha-Elimination to form dichlorocarbenes.
Avoid: n-Butyllithium (n-BuLi) at temperatures > -90°C. It will likely attack the -OCCl₃ group before the Ar-Br bond.[1]
Preferred: Turbo-Grignard (iPrMgCl[1]·LiCl) at -20°C to 0°C.[1] This reagent is selective for Ar-Br exchange over aliphatic C-Cl bonds.[1]
Workflow Visualization
Figure 1: Decision tree for solvent selection based on process intent.[1] Note the specific warning for metalation chemistry involving the -OCCl₃ group.
Part 5: References
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Standard reference for solubility parameter prediction).
Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal, 17(20), 5461-5479.[1] [Link] (Grounding for using iPrMgCl over n-BuLi for sensitive substrates).[1]
Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem, 1(1), 17-25.[1] (Provides comparative data on halo-alkoxy benzene stability, used here to infer -OCCl₃ risks).
Reich, H. J. (2018).[1] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130-7178.[1] [Link] (Mechanistic basis for solvent effects in lithiation).[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67988, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]1] (Used as a structural analogue for physical property estimation).[1]
The Halogenated Ether Divide: Trichloromethoxy vs. Trifluoromethoxy Benzene Derivatives
The following is an in-depth technical guide comparing trichloromethoxy and trifluoromethoxy benzene derivatives, designed for researchers and drug development professionals. [1] Executive Summary In medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide comparing trichloromethoxy and trifluoromethoxy benzene derivatives, designed for researchers and drug development professionals.
[1]
Executive Summary
In medicinal chemistry and agrochemical design, the modification of aryl ethers with halogenated methyl groups is a strategic tool to modulate lipophilicity, metabolic stability, and electronic character. However, the trichloromethoxy (
) and trifluoromethoxy () moieties represent two diametrically opposed functional classes.
While
is a "super-halogen"—a privileged, metabolically stable motif that enhances bioavailability— acts primarily as a reactive intermediate or a "masked" carbonyl equivalent due to its hydrolytic instability. This guide dissects the physicochemical divergence, synthetic interplay, and structural implications of these two groups, providing actionable insights for lead optimization.
Physicochemical Divergence
The substitution of fluorine for chlorine within the methoxy group fundamentally alters the electronic and steric landscape of the molecule.
Electronic and Lipophilic Parameters
The
group is often termed a "super-halogen" because its electron-withdrawing power and lipophilicity mimic and exceed those of elemental halogens. In contrast, the group, while theoretically lipophilic, is dominated by its chemical reactivity.
Table 1: Comparative Physicochemical Constants
Property
Trifluoromethoxy ()
Trichloromethoxy ()
Methoxy ()
Hammett
0.35 (EWG)
~0.40–0.45 (Est.)
-0.27 (EDG)
Hammett
0.38
~0.40
0.12
Hansch (Lipophilicity)
+1.04
N/A (Hydrolyzes)*
-0.02
Bond Length ()
~1.36 Å
~1.39 Å
~1.37 Å
Conformation ()
Orthogonal (~90°)
Orthogonal (~90°)
Planar (~0°)
Note: Experimental
values for are rarely reported due to rapid hydrolysis in aqueous partition phases.
Conformational Orthogonality
Unlike the methoxy group (
), which prefers a planar conformation coplanar with the benzene ring to maximize - resonance, both and adopt an orthogonal conformation .
: The twisting is driven by the anomeric effect (hyperconjugation between the oxygen lone pair and the orbital) and dipole minimization. This breaks the conjugation of the oxygen lone pair with the aromatic ring, explaining why is an electron-withdrawing group (EWG) rather than a donor.
: The twisting is driven primarily by steric hindrance . The massive volume of the group (Van der Waals radius of Cl 1.75 Å vs F 1.47 Å) forces the group out of plane to avoid clashing with ortho-hydrogens.
Stability & Reactivity Profile (The Critical Differentiator)
The most significant difference for drug development is hydrolytic stability.
The Trifluoromethoxy Shield
The
bond is the strongest single bond in organic chemistry (~116 kcal/mol). The group resists hydrolysis under acidic, basic, and enzymatic conditions, making it an ideal bioisostere. It blocks metabolic oxidation at the para-position without introducing toxicity.
The Trichloromethoxy Liability
The
bond is weaker (~81 kcal/mol), and the carbon atom in is highly electrophilic. In aqueous or physiological environments, aryl trichloromethyl ethers undergo solvolysis to form aryl chloroformates or carbonates , eventually decomposing to phenols.
Mechanism of Instability:
The hydrolysis proceeds via an
-like or addition-elimination pathway, often releasing and generating phosgene equivalents.
Figure 1: The hydrolytic degradation pathway of trichloromethoxy benzene derivatives, rendering them unsuitable for oral drug delivery but useful as reactive intermediates.
Synthetic Interplay: From Cl to F
While
is poor for end-stage drugs, it is the primary precursor for synthesizing derivatives on an industrial scale.
The Swarts Reaction Pathway
The most common route to trifluoromethoxybenzene (anisole derivatives) involves the radical chlorination of anisole followed by halogen exchange (Halex).
Radical Chlorination: Anisole is treated with
under UV light. Solvent selection is critical to prevent electrophilic ring chlorination.
Fluorination: The trichloromethyl ether is treated with a fluoride source (HF or
).
Figure 2: The industrial synthesis workflow converting the labile trichloromethoxy intermediate into the stable trifluoromethoxy pharmacophore.
Experimental Protocols
Protocol: Synthesis of (Trifluoromethoxy)benzene via Swarts Reaction
This protocol describes the conversion of (trichloromethoxy)benzene to (trifluoromethoxy)benzene, demonstrating the precursor utility of the chlorinated derivative.
Reagents:
(Trichloromethoxy)benzene (1.0 eq)
Antimony Trifluoride (
, 1.0 eq)
Antimony Pentachloride (
, 0.1 eq - Catalyst)
Methodology:
Setup: Equip a dry round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried.
Mixing: Charge the flask with (trichloromethoxy)benzene and finely powdered
.
Catalysis: Add
dropwise. Caution: Exothermic reaction.
Heating: Heat the mixture gently to 100°C. As the reaction proceeds, the boiling point of the mixture will decrease (Product b.p. ~102°C vs Starting Material b.p. >200°C).
Distillation: Arrange the apparatus for distillation. Distill the product directly from the reaction mixture as it forms.
Purification: Wash the distillate with 6N HCl (to remove Sb salts), followed by water and 5%
. Dry over .
Yield: Expect 60–75% yield of a colorless liquid.
Protocol: Hydrolytic Stability Assay
To validate the stability difference.
Preparation: Dissolve 10 mg of substrate (
and ) in 0.5 mL .
Initiation: Add 0.5 mL of deuterated phosphate buffer (pH 7.4).
Monitoring: Incubate at 37°C. Monitor via
NMR or HPLC at t=0, 1h, 4h, 24h.
Result:
: >99% parent remaining at 24h.
: Rapid disappearance; appearance of phenol peaks and .
Medicinal Chemistry Implications[2][3][4][5][6]
The "Fluorine Effect" in Drug Design
The
group is a bioisostere of the group but with inverted electronic properties.
Metabolic Blocking: It prevents
-dealkylation (a common clearance pathway for methoxy groups).
Lipophilicity: It increases
by ~1.0 unit, enhancing blood-brain barrier (BBB) penetration.
Examples: Riluzole (ALS treatment) uses
to maintain lipophilicity while reducing electron density on the aniline ring, preventing oxidation.
Why No Trichloromethoxy Drugs?
Despite the high lipophilicity of
, the linkage is too reactive for oral bioavailability. It acts as an acylating agent in vivo, potentially covalently modifying proteins (toxicity) rather than acting as a reversible ligand. Therefore, is restricted to use as a synthetic intermediate or in specific non-biological industrial applications (e.g., polymer initiators).
References
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and
values).
Yagupolskii, L. M. (1955).[1] "The synthesis of aryl trifluoromethyl ethers." Journal of General Chemistry USSR. [Source for Swarts Reaction mechanism].
Leroux, F. R., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Available at: [Link]
Manteau, B., et al. (2010). "New trends in the synthesis of fluorinated ethers." Journal of Fluorine Chemistry.
A Comprehensive Guide to the IUPAC Nomenclature of Bromofluoro(trifluoromethoxy)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific cl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a specific class of substituted halobenzenes. It addresses a potential ambiguity in the query for "4-(Trichloromethoxy)-2-bromo-1-fluorobenzene," a compound for which there is a conspicuous absence of data in established chemical literature and databases. The guide posits a likely typographical error, substituting "trichloro" for the far more common "trifluoro" moiety. Consequently, the focus shifts to the nomenclature of the structurally analogous and commercially significant isomers of bromo-fluoro-1-(trifluoromethoxy)benzene. A systematic breakdown of IUPAC naming conventions, including locant assignment and substituent prioritization, is presented to elucidate the distinctions between these isomers. This guide aims to provide clarity and precision in the identification and communication of these complex chemical structures within research and development settings.
Introduction: Addressing a Likely Misnomer
In the realm of chemical synthesis and drug discovery, precise molecular identification is paramount. The compound specified as "4-(Trichloromethoxy)-2-bromo-1-fluorobenzene" is not readily found in prominent chemical databases. However, the closely related "trifluoromethoxy" analogues are well-documented and widely utilized as synthetic intermediates. This guide proceeds on the well-founded assumption that the intended subject of inquiry is the trifluoromethoxy-substituted benzene series. The trifluoromethoxy group (-OCF₃) is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates.
This document will dissect the IUPAC naming conventions for the key isomers of bromo-fluoro-(trifluoromethoxy)benzene, providing a logical framework for their unambiguous identification.
Core Principles of IUPAC Nomenclature for Substituted Benzenes
The systematic naming of substituted benzene derivatives by IUPAC follows a set of established rules to ensure that each distinct compound has a unique and descriptive name. For polysubstituted benzenes, the key principles are:
Parent Name: The parent name is typically "benzene."[1] However, some monosubstituted benzenes have common names that are accepted by IUPAC as parent names (e.g., toluene, aniline, phenol).[2] In the case of the compounds discussed herein, "benzene" is the parent name.
Locants (Numbering): The carbon atoms of the benzene ring are numbered from 1 to 6. The numbering is assigned to give the substituents the lowest possible set of locants.[3]
Alphabetical Order: When multiple substituents are present, they are listed in alphabetical order in the IUPAC name.[4] The prefixes di-, tri-, etc., are not considered for alphabetization.[3]
Priority of Functional Groups: For compounds with functional groups that can be cited as a suffix (e.g., carboxylic acids, aldehydes), the principal functional group is given the lowest possible locant.[5][6] For the substituents discussed here (bromo, fluoro, trifluoromethoxy), none take precedence to be named as a suffix, so the lowest locant rule and alphabetical order are the primary determinants of numbering.[7][8]
Systematic Naming of Bromo-fluoro-(trifluoromethoxy)benzene Isomers
The relative positions of the bromo, fluoro, and trifluoromethoxy groups on the benzene ring give rise to several structural isomers. The IUPAC names for these isomers are determined by applying the principles outlined above.
Case Study: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)
Structure: A benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group.
Assign Locants: To achieve the lowest possible numbering, we can start numbering from the carbon bearing the trifluoromethoxy group as 1, the fluorine as 2, and the bromine as 4. This gives the locant set (1, 2, 4). Other potential numbering schemes would result in higher locant sets (e.g., starting from bromine would give 1, 3, 4).
Construct the Name: The substituents are prefixed to the parent name "benzene" in alphabetical order, with their corresponding locants. This results in the systematic name: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene .[9]
Isomeric Variations
The same principles apply to other isomers, leading to distinct IUPAC names.
It is crucial to note that while the locant set (1, 2, 4) is the same for these isomers, the position of each specific substituent is different, leading to unique chemical structures and, consequently, different properties and applications.
Synonyms and Alternative Naming Conventions
In commercial and older literature, variations in naming may be encountered. These can arise from different starting points for numbering or from treating a part of the molecule as a parent structure.
For 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene , some synonyms include:
The name "4-Bromo-2-fluorophenyl trifluoromethyl ether" treats the trifluoromethyl group and the substituted phenyl group as two parts of an ether. "Anisole" is the common name for methoxybenzene, and by extension, "tetrafluoroanisole" is used here to denote the trifluoromethoxybenzene moiety. While these names are sometimes used, the systematic IUPAC name is preferred for clarity and consistency.
Visualization of Isomeric Structures
The following diagram illustrates the structural differences between the key isomers discussed.
Caption: Structural representations of key isomers of bromo-fluoro-(trifluoromethoxy)benzene.
Experimental Protocols: Synthesis Overview
The synthesis of these compounds often involves multi-step processes. For instance, the preparation of 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene can be achieved through various synthetic routes, leveraging the reactivity of the aromatic ring which is influenced by the electron-withdrawing nature of the fluorine and trifluoromethoxy groups.[9][13] A common strategy involves the use of a brominating agent on a suitably substituted fluorotrifluoromethoxybenzene precursor. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, making these compounds valuable building blocks in organic synthesis.[13]
Conclusion
While the initially queried "4-(Trichloromethoxy)-2-bromo-1-fluorobenzene" appears to be a misnomer, the analysis of its trifluoromethoxy analogues provides a clear and instructive case study in the application of IUPAC nomenclature rules. The systematic naming of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene and its isomers hinges on the principles of assigning the lowest possible locants to the substituents and listing them in alphabetical order. Adherence to these systematic naming conventions is essential for accurate communication and the avoidance of ambiguity in scientific research and industrial applications. This guide provides the foundational knowledge for researchers to confidently identify and differentiate these and other similarly complex substituted aromatic compounds.
References
Nomenclature of substituted benzene rings. (2010, October 5). Retrieved from [Link]
Intermediate IUPAC Nomenclature VII. (2012, January).
Nomenclature of Benzene Derivatives. (n.d.).
IUPAC Nomenclature of Substituted Benzenes. (2016, April 3). [Video]. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 18). 15.1: Naming the Benzenes. Retrieved from [Link]
KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]
Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
Functional Group Priorities in IUPAC Naming | How to Name Compounds with Multiple Groups. (2021, February 13). [Video]. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
Literature review on halogenated trichloromethyl aryl ethers
An In-depth Technical Guide to Halogenated Trichloromethyl Aryl Ethers: Synthesis, Reactivity, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Halogenated Trichloromethyl Aryl Ethers: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of halogenated trichloromethyl aryl ethers, focusing on their critical role as precursors to trifluoromethyl aryl ethers—a privileged motif in modern medicinal chemistry. We will delve into the synthetic pathways, mechanistic underpinnings, and strategic applications that underscore the importance of this chemical class.
The Strategic Importance of the Trifluoromethoxy Group in Medicinal Chemistry
The trifluoromethoxy (-OCF3) group has become an invaluable substituent in the design of pharmaceuticals and agrochemicals.[1] Its unique stereoelectronic properties distinguish it from other functional groups, including its simpler methoxy (-OCH3) analog. The incorporation of an -OCF3 group can profoundly and beneficially influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1][2][3]
Key properties driving its adoption include:
High Lipophilicity : The -OCF3 group is significantly more lipophilic (Hansch π = +1.04) than a fluorine atom (+0.14) or even a trifluoromethyl group (+0.88), which can enhance membrane permeability and improve absorption and transport in biological systems.[2][4][5]
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism.[3] Replacing a metabolically vulnerable site, such as a methoxy group, with a trifluoromethoxy group is a well-established strategy to increase a drug candidate's half-life.[3]
Unique Conformation : Unlike the methoxy group, which tends to be coplanar with an adjacent aromatic ring, the trifluoromethoxy group adopts a conformation orthogonal to the ring.[2][4] This perpendicular orientation can be leveraged to probe specific binding pockets within a biological target and can provide additional binding affinity.[4]
Strong Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF3 group a powerful electron-withdrawing substituent, which can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[3]
Given these advantages, the development of robust synthetic methods to access aryl trifluoromethyl ethers is of paramount importance. A primary and historically significant route involves the synthesis and subsequent fluorination of aryl trichloromethyl ethers (-OCCl3).
Synthesis of Trichloromethyl Aryl Ether Precursors
The formation of the Ar-OCCl3 scaffold is the crucial first stage. Several methods have been established, each with distinct advantages and substrate scope limitations. The choice of method often depends on the electronic nature of the starting aryl substrate.
Method A: Photochlorination of Aryl Methyl Ethers (Anisoles)
One of the earliest methods, pioneered by L. Yagupol'skii, involves the radical photochlorination of substituted anisoles.[1] This reaction proceeds by the sequential replacement of the methyl protons with chlorine atoms.
Causality and Mechanistic Insight : This is a radical chain reaction initiated by UV light, which generates chlorine radicals (Cl•). These radicals abstract hydrogen atoms from the methyl group of the anisole, forming a benzyl-type radical. This radical then reacts with molecular chlorine (Cl2) to form the chlorinated product and regenerate a chlorine radical, propagating the chain.
This method is most effective for anisoles bearing electron-withdrawing groups (e.g., -NO2, -CN, -Cl). For electron-rich anisoles, or anisole itself, a competing reaction—electrophilic aromatic substitution on the phenyl ring—becomes dominant, leading to undesired ring chlorination instead of methyl group chlorination.[1][5]
Caption: Workflow: Photochlorination of Anisoles.
Method B: Chlorination of Aryl Chlorothionoformates
An alternative approach developed by Yarovenko and Vasil'eva utilizes aryl chlorothionoformates as precursors.[1][5] These are prepared from phenols and thiophosgene. The chlorothionoformates are then cleanly converted to trichloromethyl aryl ethers upon treatment with elemental chlorine.
Causality and Mechanistic Insight : This method avoids the issue of competing ring halogenation seen with electron-rich anisoles. The chlorination occurs specifically at the thiocarbonyl group. However, the high percutaneous toxicity of the aryl chlorothionoformate intermediates has largely prevented this method's industrial application.[1][5]
Halogen Exchange: Conversion of Trichloromethyl to Trifluoromethyl Ethers
The defining step in this synthetic sequence is the nucleophilic fluorination of the trichloromethyl group. This halogen exchange reaction replaces the three chlorine atoms with fluorine atoms to yield the desired aryl trifluoromethyl ether.
Caption: Mechanism: Stepwise Halogen Exchange.
Protocol: Fluorination using Antimony Halides
This protocol is based on the classic Swarts reaction conditions, which are effective for this transformation.
Expertise & Causality : The reaction is typically performed with antimony trifluoride (SbF3) and a catalytic amount of a Lewis acid, such as antimony pentachloride (SbCl5).[1] The SbCl5 acts as a catalyst by polarizing or transiently abstracting a chloride from the -OCCl3 group, generating a carbocationic intermediate (Ar-O-C+Cl2). This highly electrophilic species is then readily attacked by a fluoride ion delivered from SbF3. This process repeats until all three chlorine atoms are replaced. The reaction is driven by the formation of the thermodynamically more stable C-F bonds.
Step-by-Step Methodology:
Apparatus Setup : Assemble a reaction vessel (e.g., a Hastelloy-lined pressure vessel) equipped with a magnetic stirrer and a thermocouple. The apparatus must be thoroughly dried to prevent hydrolysis of the antimony reagents.[1]
Reagent Charging : Under an inert atmosphere (e.g., nitrogen or argon), charge the aryl trichloromethyl ether into the reaction vessel.
Addition of Fluorinating Agents : Carefully add antimony trifluoride (SbF3, ~1.5-3 equivalents) and a catalytic amount of antimony pentachloride (SbCl5, ~0.1 equivalents).
Reaction Conditions : Seal the vessel and heat the mixture. A typical heating pattern involves a gradual increase in temperature, for example, 1 hour at 100 °C followed by 2-3 hours at 140-150 °C, under autogenous pressure.[1] Reaction progress can be monitored by GC-MS if appropriate sampling ports are available.
Workup : After cooling the vessel to room temperature, carefully vent any excess pressure. The reaction mixture is typically quenched by pouring it onto ice or into dilute hydrochloric acid.
Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane, diethyl ether). The combined organic layers are washed with water, a dilute base (e.g., NaHCO3 solution) to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
Final Purification : The crude product is purified by fractional distillation or column chromatography to yield the pure aryl trifluoromethyl ether.
Self-Validation : The identity and purity of the final product should be confirmed using standard analytical techniques.
NMR Spectroscopy (1H, 13C, 19F) : To confirm the structure and absence of starting material or intermediates.
Mass Spectrometry (GC-MS or LC-MS) : To confirm the molecular weight.
Infrared (IR) Spectroscopy : To identify characteristic C-F and C-O stretching frequencies.[6]
Table 1: Representative Yields for Ar-OCCl3 to Ar-OCF3 Conversion [1]
Starting Anisole (Ar-OCH3)
Ar-OCCl3 Yield (%)
Ar-OCF3 Yield (%)
4-ClC6H4OMe
77
80
2-ClC6H4OMe
69
40
4-FC6H4OMe
66
58
2,4-Cl2C6H3OMe
70
20
4-NCC6H4OMe
50
20
Modern Synthetic Alternatives
While the chlorination/fluorination sequence is a foundational method, it often requires harsh reagents and conditions.[7] Modern research has focused on more direct and milder methods for synthesizing aryl trifluoromethyl ethers, bypassing the trichloromethyl intermediate. These include:
Silver-Mediated Oxidative Trifluoromethylation : Direct O-trifluoromethylation of unprotected phenols using CF3SiMe3 as the CF3 source, mediated by a silver salt and an oxidant.[8]
Sequential Xanthalation and O-Trifluoromethylation : A two-step process where phenols are first converted to aryl xanthates, which are then treated with reagents like XtalFluor-E under mild conditions to form the trifluoromethyl ether.[9]
O-Carboxydifluoromethylation and Decarboxylative Fluorination : A two-step method using readily available reagents like sodium bromodifluoroacetate and Selectfluor.[10]
These newer methods often offer broader substrate scope and greater functional group tolerance, making them highly valuable for late-stage functionalization in drug discovery programs.
Application in Drug Design: The -OCF3 Group as a Bioisostere
A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is swapped for another group with similar physical or chemical properties to improve the compound's overall profile.[11] The trifluoromethyl group is often used as a bioisostere for chlorine atoms or methyl groups.[3] Similarly, the trifluoromethoxy group can serve as a bioisostere for other functionalities.
For example, research on CB1 positive allosteric modulators (PAMs) showed that a "non-drug-like" aliphatic nitro group could be successfully replaced by a trifluoromethyl group, resulting in compounds with improved potency and metabolic stability.[12][13][14] This principle extends to the -OCF3 group, which can be used to replace groups like halogens or even the nitro group, leveraging its unique combination of steric bulk, lipophilicity, and electronic character to optimize drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling Considerations
The synthesis of halogenated trichloromethyl aryl ethers involves several hazardous materials that demand strict safety protocols.
Chloromethyl Ethers : The broader class of chloromethyl ethers, such as chloromethyl methyl ether (CMME), are regulated as potent carcinogens. While aryl trichloromethyl ethers are distinct, caution is warranted, and exposure should be minimized. All manipulations should be performed in a certified chemical fume hood.
Reagents :
Elemental Chlorine (Cl2) : A highly toxic and corrosive gas.
Antimony Halides (SbF3, SbCl5) : Corrosive and toxic. React violently with water.
Aryl Chlorothionoformates : Possess high percutaneous toxicity.[1][5]
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. This includes:
Chemical-resistant gloves (inspect before use).[15]
Engineering Controls : Work must be conducted in a well-ventilated area, preferably a chemical fume hood with certified airflow.[16] All equipment must be properly grounded to prevent static discharge, especially when working with flammable solvents.[15][16]
Waste Disposal : All chemical waste must be disposed of in accordance with institutional and local regulations. Quenching procedures should be performed carefully to manage exothermic reactions.
Conclusion
Halogenated trichloromethyl aryl ethers are pivotal intermediates in the synthesis of aryl trifluoromethyl ethers, a class of compounds with immense value in pharmaceutical and agrochemical research. While classic synthetic routes via photochlorination and subsequent halogen exchange remain relevant, they require careful handling of hazardous materials and are often limited by harsh conditions. Understanding the causality behind these synthetic choices and the mechanisms involved is crucial for troubleshooting and optimization. The continued development of newer, milder synthetic methodologies is expanding the toolbox for medicinal chemists, allowing for the strategic incorporation of the powerful trifluoromethoxy group to design safer and more effective drugs.
References
Yoritate, M., Londregan, A. T., & Lian, Y. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link][9]
Yoritate, M., Londregan, A. T., & Lian, Y. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link][7]
Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link][10]
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link][17]
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Ingenta Connect. [Link][2]
Tang, X., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition. [Link][8]
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link][18]
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][1]
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link][3]
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link][12]
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link][13]
Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link][11]
Marvel, C. S., & Porter, P. K. (n.d.). Ether, chloromethyl methyl. Organic Syntheses. [Link][19]
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link][14]
Unknown. (n.d.). Process for the preparation of trichloromethyl-substituted aromatic compounds, and trichloromethyl-substituted aromatic compounds obtained in this process. Google Patents. [20]
Greig, I. R., et al. (2019). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). DOI. [Link][21]
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link][22]
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry. [Link][23]
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. [Link][24]
Darko, L. L. (1971). Synthesis and biological properties of certain trichloromethyl compounds. Journal of Medicinal Chemistry. [Link][25]
Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. [Link][6]
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]
Chad's Prep. (2021). 13.3 Reactions of Ethers. YouTube. [Link][26]
Berliner, M. A., & Belecki, K. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses. [Link][27]
Huo, H., et al. (2015). Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex. Journal of the American Chemical Society. [Link][28]
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][29]
Kamal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link][30]
Khusnutdinov, R. I., et al. (2021). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry. [Link][31]
LibreTexts. (2015). 9.8: Reactions of Ethers. Chemistry LibreTexts. [Link][32]
Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. [Link][35]
D'Aria, F., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. [Link][36]
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link][37]
Wu, J. P., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Journal of the American Society for Mass Spectrometry. [Link][38]
Postovyk, D., et al. (2023). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link][4]
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link][39]
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][5]
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link][40]
All About Chemistry. (2024). Lesson 6: Halogenation of Ether. YouTube. [Link][41]
Application Note: Selective Synthesis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene via Antimony-Mediated Halogen Exchange
Executive Summary & Strategic Analysis The trifluoromethoxy group ( ) is a privileged motif in medicinal chemistry, offering superior metabolic stability and lipophilicity compared to its non-fluorinated counterparts. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The trifluoromethoxy group (
) is a privileged motif in medicinal chemistry, offering superior metabolic stability and lipophilicity compared to its non-fluorinated counterparts. This guide details the conversion of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (Starting Material, SM) to 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (Target Product, TP).
The Challenge
The primary synthetic challenge is the selective fluorination of the trichloromethyl ether moiety without compromising the aromatic halides (Br, F). While oxidative fluorination of phenols is a modern alternative, the Swarts Reaction (halogen exchange using antimony fluorides) remains the gold standard for converting pre-functionalized trichloromethyl ethers due to its reliability and scalability.
Strategic Route Selection
We utilize a modified Swarts protocol using Antimony(III) Fluoride (
) activated by catalytic Antimony(V) Pentachloride () .
Why not Anhydrous HF? While aHF is cost-effective for multi-ton scales, it requires specialized Hastelloy autoclaves and poses extreme safety risks for laboratory optimization.
Why
? This system operates at manageable temperatures () in standard glassware (with rigorous safety protocols) and provides high selectivity for the benzylic-like ether carbon over the aromatic ring.
Safety Protocol (CRITICAL)
WARNING: This protocol involves reagents that generate Hydrogen Fluoride (HF) upon contact with moisture and highly toxic antimony compounds.
Hazard Class
Reagent
Critical Safety Measure
Acute Toxicity
,
Handle only in a functioning fume hood. Double-glove (Nitrile + Neoprene).
Corrosive/Bone Seeker
HF (Byproduct)
Calcium Gluconate Gel must be instantly available on the workbench.
Hydrolysis Risk
Moisture converts SM to chloroformates/carbonates. All glassware must be flame-dried.
Reaction Mechanism
The reaction proceeds via a Lewis-acid assisted
-like mechanism. The species acts as a powerful Lewis acid, abstracting chloride from the trichloromethyl group to form a resonance-stabilized oxonium intermediate, which is immediately quenched by fluoride transfer from the antimony center.
Figure 1: Stepwise halogen exchange mechanism driven by Antimony activation.
Solvent: None (Neat reaction) or Sulfolane (if heat transfer is poor).
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser connected to a caustic scrubber (NaOH trap), and a thermometer. Note: Glassware etching will occur; use dedicated glassware.
Drying: Flame-dry the apparatus under a stream of Argon.
Charging:
Add finely powdered
(1.2 eq) to the flask.
Add the substrate (2-Bromo-1-fluoro-4-(trichloromethoxy)benzene).
Critical: Ensure the mixture is stirrable. If the substrate is solid or the slurry is too thick, heat gently to melt or add a minimal amount of dry Sulfolane.
Activation: Dropwise add
(0.1 eq). Caution: Exotherm is possible.
Reaction:
Heat the mixture to 120°C - 140°C .
The reaction is driven by the removal of
(which sublimes/distills if a short path is used, but in reflux, it stays).
Monitor via GC-MS every hour. You will observe the sequential appearance of the mono-fluoro (
), di-fluoro (), and tri-fluoro () peaks.
Completion: Reaction is typically complete in 4–6 hours.
Pattern unchanged from SM, confirming ring stability.
GC-MS
Molecular Ion
258 / 260
M+ / M+2
1:1 ratio indicates Bromine presence.
Note: Shifts are referenced to
(0 ppm).
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Stalled at mono/di-fluoro stage
Inactive Catalyst
Add additional 0.05 eq or sparge with gas to re-oxidize Sb(III) to Sb(V).
Low Yield / Tarry residue
Overheating / Polymerization
Reduce temp to 110°C; ensure strict anhydrous conditions.
Corrosion of glassware
HF generation
This is unavoidable. Use heavy-wall flasks or Teflon (PFA) liners if available.
References
Swarts, F. (1892).[3] Sur l'acide fluoracétique. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309. (Foundational work on Halex reactions).
Yagupolskii, L. M. (1955). The synthesis of aromatic compounds containing the trifluoromethoxy group. Journal of General Chemistry USSR, 25, 2161. (Seminal paper on
synthesis).
Leroux, F. R., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties. Chemical Reviews, 105(3), 827–856. Link
Sigma-Aldrich. (2023). Safety Data Sheet: Antimony(III) Fluoride. Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for NMR shifts).
Strategic Fluorination of Trichloromethoxy Arenes: A Comparative Guide to SbF3 and HF Protocols
Topic: Fluorination of trichloromethoxy groups using SbF3 or HF Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Safety Officers. Abstract The conversion of tri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fluorination of trichloromethoxy groups using SbF3 or HF
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Chemical Safety Officers.
Abstract
The conversion of trichloromethoxy groups (-OCCl
) to trifluoromethoxy groups (-OCF) is a pivotal transformation in modern drug discovery. The -OCF moiety significantly enhances lipophilicity ( = +1.04) and metabolic stability compared to its non-fluorinated counterparts. This application note provides a technical deep-dive into the two primary methodologies for this transformation: the classical Swarts reaction utilizing Antimony(III) Fluoride (SbF) and the industrial-standard Anhydrous Hydrogen Fluoride (AHF) method. We analyze the mechanistic underpinnings, provide validated step-by-step protocols, and outline critical safety frameworks for handling these hazardous reagents.
Introduction: The Synthetic Challenge
The synthesis of aryl trifluoromethyl ethers (Ar-OCF
) is rarely achieved by direct fluorination of the parent ether. Instead, the most reliable pathway involves a "Chlorine-Fluorine Exchange" (Halex) sequence.
The pathway generally proceeds as follows:
Chlorination: Phenol
Aryl trichloromethyl ether (Ar-OCCl) (via photo-chlorination or reaction with thiophosgene/Cl).
Fluorination: Ar-OCCl
Ar-OCF (via SbF or HF).
This guide focuses on Step 2 , comparing the laboratory-scale utility of SbF
against the atom-economical but hazardous HF method.
Decision Matrix: Reagent Selection
Feature
Antimony Trifluoride (SbF)
Anhydrous Hydrogen Fluoride (HF)
Scale
Gram to Decagram (Lab Scale)
Kilogram to Ton (Process/Industrial)
Physical State
Solid (Easy to weigh/dispense)
Gas/Liquid (Requires pressure vessel)
Catalyst
Requires SbCl (Swarts Catalyst)
Often requires Lewis Acid (SbCl, BF)
Hazard Profile
Toxic (Heavy metal), Corrosive
EXTREME (Bone seeker, Fatal vapor)
Equipment
Standard Glassware (with precautions)
Hastelloy/Monel Autoclave or Teflon
Mechanistic Insight: The Swarts Reaction
The fluorination of trichloromethyl ethers is not a simple nucleophilic substitution. It requires Lewis acid activation to overcome the high bond energy of the C-Cl bond and the steric shielding of the trichloromethyl group.
The Role of Antimony(V)
While SbF
is the stoichiometric fluorine source, it is kinetically incompetent for this transformation on its own. The reaction requires a trace amount of Antimony(V) species (usually added as SbCl).
Activation: SbF
reacts with SbCl to form mixed chlorofluorides ().
Exchange: The highly Lewis acidic Sb(V) species abstracts a chloride from the substrate, forming a carbocation-like intermediate stabilized by the oxygen lone pair (oxonium character).
Fluorine Transfer: Fluoride is transferred from the antimony center to the carbon.
Figure 1: Simplified mechanism of the Sb(V)-catalyzed halogen exchange. The reaction proceeds stepwise, with the boiling point of the intermediate decreasing with each fluorine addition (Swarts' Rule).
Detailed Protocols
Protocol A: Laboratory Scale using SbF
(Swarts Reagent)
Context: Ideal for preparing 1–50g of material where setting up an HF line is impractical.
Safety: Perform in a well-ventilated fume hood. Sb compounds are toxic; avoid dust inhalation.
) (1.0 – 1.5 equiv per Cl atom to be replaced; typically 3.5 – 4.0 equiv total).
Catalyst: Antimony(V) chloride (SbCl
) (0.1 – 0.2 equiv).
Apparatus: Round-bottom flask, Claisen adapter, thermometer, reflux condenser (air-cooled or water-cooled depending on product B.P.), and a receiving flask.
Procedure
Setup: Flame-dry the glassware and purge with nitrogen. Moisture deactivates the catalyst.
Charging: Add the trichloromethoxy substrate and finely powdered SbF
to the flask.
Note: SbF
is hygroscopic. Handle quickly or in a glovebox if possible.
Catalyst Addition: Add SbCl
dropwise.
Caution: Reaction is exothermic. Fumes may evolve.
Heating: Heat the mixture using an oil bath.
Temperature: Typically 100°C – 150°C.
Observation: As the reaction proceeds, the boiling point of the mixture decreases (Swarts' Rule).[1][2]
Distillation (The "Swarts" Technique):
For volatile products (B.P. < 150°C), arrange the apparatus for distillation.
Heat the reaction pot above the boiling point of the product but below the boiling point of the starting material/intermediates.
The fluorinated product will distill over as it forms, driving the equilibrium forward.
Work-up:
Wash the distillate with 6M HCl (to remove Sb salts), then water, then brine.
Dry over MgSO
and redistill for high purity.
Protocol B: Process Scale using Anhydrous HF
Context: Industrial standard for multi-gram to kilogram synthesis. High atom economy but requires specialized pressure equipment.
Safety:FATAL HAZARD. Requires full HF-specific PPE (neoprene/PVC), calcium gluconate gel on hand, and a specialized scrubber system.
Reagent: Anhydrous Hydrogen Fluoride (AHF) (Excess, typically 4–10 equiv).
Catalyst: SbCl
(2–5 mol%) or BF.
Apparatus: Hastelloy-C or Monel autoclave (Stainless steel 316 is acceptable for short runs if strictly anhydrous, but corrosion is a risk). Teflon liners can be used for lower temperatures (<150°C).
Procedure
Leak Test: Pressure test the autoclave with nitrogen (20 bar) to ensure integrity.
Cooling: Cool the autoclave to -20°C or lower (dry ice/acetone bath).
Charging:
Load the trichloromethoxy substrate and the catalyst (SbCl
) into the cold autoclave.
Transfer AHF into the autoclave via a closed system (vacuum transfer or pressure differential). DO NOT POUR HF.
Reaction:
Seal the reactor and warm to reaction temperature (typically 50°C – 100°C).
Pressure: Expect pressures of 5–15 bar depending on HF loading and temperature.
Time: 4 to 12 hours.
Venting & Quenching:
Cool the reactor back to 0°C.
Vent excess HF and HCl gas into a caustic scrubber (KOH/NaOH solution). Do not vent to atmosphere.
Work-up:
Pour the reactor contents onto ice/water (carefully!).
Insufficient temperature or catalyst deactivation.
Increase reaction temp by 20°C; Add fresh SbCl; Ensure system is strictly anhydrous.
Low Yield / Tarring
Polymerization or Friedel-Crafts side reactions.
Reduce catalyst loading; Lower temperature; Check if substrate has acid-sensitive groups.
Corrosion of Reactor (HF Method)
Water ingress creating hydrofluoric acid.
Dry all reagents thoroughly; Use Hastelloy or Teflon-lined reactors.
Critical Safety Framework
For Antimony (SbF
/SbCl
)[3][6]
Toxicity: Antimony causes similar toxicity to arsenic. Chronic exposure affects the heart and lungs.
Disposal: All waste must be segregated as "Heavy Metal Waste." Do not mix with general organic waste.
For Hydrogen Fluoride (HF)
The "Rule of Bone": HF penetrates skin and decalcifies bone, causing cardiac arrest via systemic hypocalcemia.
First Aid: Immediate application of Calcium Gluconate Gel (2.5%) to any exposure site. Massage continuously until medical help arrives.
PPE: Face shield + Goggles (Double eye protection), Heavy Neoprene gloves (tested for HF), Apron.
Buddy System: Never work with AHF alone.
References
Yagupolskii, L. M. (1955).[3][6] Synthesis of aryl trifluoromethyl ethers. Doklady Akademii Nauk SSSR, 105, 100–102. (Foundational paper on the Halex method).
Feiring, A. E. (1979).[7][8][9] Chemistry in hydrogen fluoride.[1][2][4][5][8][10][11][12][13] 7. A novel synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907–2910. Link
Swarts, F. (1892).[1] Sur l'acide fluoracétique. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309. (Original description of the Swarts reagent).
Belter, R. K. (2010). Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions. Journal of Fluorine Chemistry. Link
GuideChem. (2023). Preparation of (Trifluoromethoxy)benzene: Industrial Protocols. Link
Technical Support Center: Synthesis & Handling of Trichloromethoxy-Containing Compounds
A Senior Application Scientist's Guide to Preventing Hydrolysis Welcome to the technical support center for chemists working with highly sensitive functional groups. This guide is specifically designed for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Preventing Hydrolysis
Welcome to the technical support center for chemists working with highly sensitive functional groups. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the challenge of preventing the hydrolysis of the trichloromethoxy group and related sensitive moieties during synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic, enabling you to troubleshoot effectively and design robust synthetic routes.
The trichloromethoxy (-OCCl₃) group, while not as common as other chloro-analogs, presents a significant synthetic challenge due to the high electrophilicity of its central carbon atom. This makes it extremely susceptible to hydrolysis. The principles and techniques discussed herein are therefore broadly applicable to other moisture-sensitive groups, such as chloroformates (R-O-CO-Cl) and the widely used 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2]
This resource is structured into two main sections:
Frequently Asked Questions (FAQs): Addressing the fundamental principles of stability, reactivity, and the mechanism of hydrolysis.
Troubleshooting Guide: A practical, problem-oriented section to help you navigate specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers the core knowledge required to understand the inherent instability of the trichloromethoxy group in the presence of nucleophiles, particularly water.
Q1: What is the mechanism of hydrolysis for the trichloromethoxy group?
The hydrolysis of a trichloromethoxy group is driven by the high electrophilicity of the carbon atom, which is bonded to an oxygen and three electron-withdrawing chlorine atoms. The reaction proceeds via a nucleophilic substitution pathway. While detailed mechanistic studies on the R-O-CCl₃ group are scarce, the mechanism can be inferred from related structures like chloroformates and orthoesters.
The process is typically initiated by the nucleophilic attack of a water molecule on the electrophilic carbon. This forms a tetrahedral intermediate. Subsequent elimination of chloride and further reaction with water leads to the decomposition of the group. Under acidic conditions, the oxygen atom is protonated first, further activating the carbon towards nucleophilic attack. Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water.
The overall reaction can be summarized as the cleavage of the C-O bond, yielding an alcohol or phenol (R-OH) and decomposition products from the unstable "trichloromethanol" moiety, which ultimately can form phosgene and HCl, or carbon dioxide and HCl in the presence of excess water.[3][4][5]
Caption: Mechanism of trichloromethoxy group hydrolysis.
Q2: What general conditions promote the hydrolysis of the trichloromethoxy group?
Hydrolysis is promoted by the presence of water and other nucleophiles.[6][7][8] Key conditions to avoid are:
Water: Even trace amounts of moisture in solvents, reagents, or from the atmosphere can initiate hydrolysis.[9]
Protic Solvents: Solvents like methanol or ethanol can act as nucleophiles, leading to transesterification-like side reactions.
Acids and Bases: Both acidic and basic conditions catalyze the hydrolysis. Acids protonate the oxygen, making the carbon a better electrophile, while bases provide the highly nucleophilic hydroxide ion.[4]
Nucleophilic Additives: Reagents with nucleophilic functional groups (e.g., primary/secondary amines, thiols) will readily react.
Q3: Which common laboratory reagents are incompatible with the trichloromethoxy group?
Due to its high reactivity, a wide range of common reagents should be considered incompatible unless used under strictly controlled, anhydrous conditions.
Potent nucleophiles that will displace the group.[13][14]
Grignard Reagents
R-MgBr
Highly basic and nucleophilic; will react vigorously.[6][7]
Part 2: Troubleshooting Guide
This section provides practical solutions to common problems encountered during the synthesis and handling of compounds bearing the trichloromethoxy group.
Problem: My reaction yield is significantly lower than expected after an aqueous workup. How can I prevent product loss?
Cause: This is a classic sign of hydrolysis during the workup phase. When the reaction mixture is quenched with water or washed with aqueous solutions, the sensitive trichloromethoxy group is exposed to a high concentration of its primary reactant (water), leading to rapid decomposition.[15][16][17]
Solution: Employ a Non-Aqueous Workup. The goal is to isolate the crude product without introducing water. This involves quenching the reaction with an anhydrous solid or solution and removing solids by filtration.
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the flask to 0 °C in an ice bath. This reduces the rate of any potential decomposition.
Anhydrous Quench (if necessary): If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench them by the slow, portion-wise addition of a solid like anhydrous sodium sulfate or powdered ammonium chloride. For acidic reagents, a mild, non-nucleophilic base like solid sodium bicarbonate can be used.
Add Anhydrous Drying Agent: Add a sufficient amount of a powdered anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) directly to the reaction mixture.[17][18] Stir for 15-30 minutes to ensure all trace water (from reagents or side reactions) is sequestered.
Filter the Mixture: Filter the entire mixture through a pad of Celite® or a sintered glass funnel to remove the drying agent and any solid byproducts. Wash the filter cake with a small amount of anhydrous solvent to ensure complete recovery of the product.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Proceed with purification (e.g., column chromatography) using anhydrous solvents.
Caption: Workflow for a non-aqueous reaction workup.
Problem: I suspect my compound is decomposing during the reaction itself, even before workup. How can I confirm this and what should I do?
Cause: The culprit is almost certainly trace moisture or incompatible reagents. Water can be introduced from improperly dried solvents, reagents that are not anhydrous, or leaks in the reaction setup.[8][9]
Confirmation:
In-process Monitoring: Carefully monitor the reaction by TLC. Look for the appearance of a new, more polar spot (corresponding to the hydrolyzed alcohol/phenol byproduct) that increases over time. Use a UV lamp and/or specific stains to visualize the spots.
¹H NMR of a Crude Sample: Withdraw a small, anhydrous sample from the reaction, filter it through a plug of anhydrous MgSO₄ in a pipette, and evaporate the solvent. A proton NMR of the crude material may show a characteristic broad peak for the new -OH group.
GC-MS Analysis: GC-MS is highly sensitive for detecting volatile byproducts and the parent compound.[19][20] The appearance of a peak corresponding to the mass of the hydrolyzed product is strong evidence of decomposition.
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120 °C for at least 4 hours is standard.[9] For maximum dryness, assemble the hot glassware and flame-dry it under vacuum, then allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).
Inert Atmosphere: The reaction must be performed under an inert atmosphere. Use a Schlenk line or a nitrogen/argon balloon manifold. Ensure all joints are well-greased and sealed.
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ bottles). Never use a solvent from a bottle that has been opened multiple times without proper anhydrous handling.
Reagent Handling:
Liquids: Add liquid reagents using oven-dried glass syringes.
Solids: Weigh solids quickly and add them to the reaction flask under a positive flow of inert gas. If a reagent is particularly hygroscopic, handle it in a glovebox.
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including during any additions or sampling.
Problem: My synthesis requires a base. Can I use one without destroying the trichloromethoxy group?
Cause: Most common bases are either nucleophilic (e.g., amines) or contain/generate nucleophiles (e.g., NaOH, NaOMe), which will readily attack the trichloromethoxy group.[13][14]
Solution: Use a Sterically Hindered, Non-Nucleophilic Base. If a base is essential for proton scavenging, you must select one that is too bulky to act as a nucleophile.
Recommended Bases:
2,6-Lutidine or 2,4,6-Collidine: These substituted pyridines are effective HCl scavengers, but their methyl groups sterically block the nitrogen from acting as a nucleophile.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): An excellent, non-nucleophilic proton scavenger.
Triethylamine (Et₃N): Use with caution. While it is a tertiary amine and less nucleophilic than primary/secondary amines, it can still cause decomposition if trace water is present to form hydroxide ions. Always use freshly distilled Et₃N over CaH₂.
Crucial Consideration: Even with a non-nucleophilic base, the system must be rigorously anhydrous. The hydrochloride salt formed by the base can be hygroscopic, attracting any available moisture and promoting hydrolysis.
References
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. [Link]
(PDF) Theoretical study of the kinetics and mechanism of the decomposition of trifluoromethanol, trichloromethanol, and tribromomethanol in the gas phase. ResearchGate. [Link]
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. PMC. [Link]
Incompatible chemicals. Iowa State University. [Link]
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
Trichloroethoxycarbonylation of 3-quinuclidinol for its enhanced detection at low levels by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.gov. [Link]
Examples of Incompatible Chemicals. University of Maryland. [Link]
Protecting Group Chemistry. University of California, Irvine. [Link]
Incompatible Chemicals - Risk Management and Safety. University of Texas at Dallas. [Link]
Analytical Methods. Japan International Cooperation Agency. [Link]
Purification methods for trichloromethoxy benzene intermediates
An essential, yet often challenging, aspect of synthesizing trichloromethoxy benzene intermediates is achieving the requisite level of purity. These compounds are pivotal building blocks in the development of pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
An essential, yet often challenging, aspect of synthesizing trichloromethoxy benzene intermediates is achieving the requisite level of purity. These compounds are pivotal building blocks in the development of pharmaceuticals and agrochemicals, where even trace impurities can derail subsequent reactions or introduce undesirable toxicological profiles. This guide, structured from the perspective of a Senior Application Scientist, provides practical, in-depth solutions to common purification challenges encountered in the laboratory.
This technical support center is designed to move beyond simple procedural lists. It delves into the causality behind experimental choices, offering a robust framework for troubleshooting and optimizing your purification workflows.
Troubleshooting Guide: Purification Methods
This section addresses specific, common problems encountered during the purification of trichloromethoxy benzene intermediates using distillation, recrystallization, and chromatography.
Distillation Issues
Distillation is a primary method for purifying trichloromethoxy benzene, particularly at larger scales. Given its chlorinated nature, vacuum distillation is often employed to lower the boiling point and prevent thermal degradation.[1]
Question: My distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature. What's wrong?
Answer: This is a frequent issue, often related to inadequate vacuum or heat transfer. Here’s how to troubleshoot:
Check for Leaks: The most common culprit is a leak in your distillation apparatus. Vapors will escape rather than moving into the condenser.[2] Meticulously check all glass joints for proper sealing. Use a high-quality vacuum grease, ensuring a transparent, uniform seal around each joint.
Verify Vacuum Pump Performance: Ensure your vacuum pump is pulling down to the expected pressure. Check the pump oil; it may be contaminated and require changing. A McLeod or Pirani gauge can give you an accurate reading of the vacuum level. For many chlorinated aromatics, pressures between 3 and 90 Pa are effective.[1]
Improve Insulation: The vapor must heat the glassware of the distillation head and condenser to its boiling point before it can pass over to be collected.[2] In a fume hood, constant airflow cools the apparatus, dissipating the heat you're supplying. Wrap the distillation head and the fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.
Ensure Proper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor won't reach it at the correct temperature, leading to an inaccurate, low reading and a failure to "make the jump" to the condenser.[2]
Question: The product in the distillation flask is darkening or turning into tar. How can I prevent this decomposition?
Answer: Darkening is a clear sign of thermal decomposition. Trichloromethoxy benzene intermediates can be sensitive to high temperatures.
Lower the Pressure: The primary reason for using a vacuum is to reduce the compound's boiling point.[1] A deeper vacuum (lower pressure) will allow the product to distill at a lower temperature, minimizing decomposition. Consider upgrading to a higher-performance vacuum pump if necessary.
Use Thin-Film or Molecular Distillation: For highly sensitive or high molecular weight compounds, consider short-path distillation techniques like thin-film or molecular distillation.[1][3] These methods minimize the time the compound spends at high temperatures by creating a very short travel path between the heated surface and the condenser, significantly reducing the risk of degradation.
Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity, especially for removing isomeric impurities that have similar boiling points.
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This entraps impurities and defeats the purpose of recrystallization.
Increase Solvent Volume: You may have a supersaturated solution. Add a small amount of additional hot solvent to ensure the compound remains dissolved as it cools past its melting point.[4]
Lower the Saturation Temperature: Add a bit more of the "good" solvent (in a mixed-solvent system) to lower the temperature at which the solution becomes saturated. This allows the solution to cool below the compound's melting point before crystallization begins.[4]
Promote Slow Cooling: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or paper towels, before moving it to an ice bath.[5]
Re-evaluate Solvent Choice: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, adjust the ratio to have more of the "good" solvent in which the compound is more soluble.[4]
Question: My recrystallized product is still colored, even after the procedure. How can I remove colored impurities?
Answer: Persistent color is typically due to highly conjugated, non-polar impurities that get trapped in the crystal lattice.
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.[6] After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (a spatula tip) of activated charcoal. Swirl and keep the solution hot for a few minutes.
Perform a Hot Filtration: You must filter the hot solution to remove the charcoal before allowing it to cool.[5][7] Use a pre-heated funnel and flask to prevent your product from crystallizing prematurely during this step. This will remove the charcoal and the adsorbed color impurities.
Chromatography Hurdles
High-Performance Liquid Chromatography (HPLC) is invaluable for separating close isomers and assessing final purity.
Question: I am seeing poor peak resolution between my trichloromethoxy benzene isomers in HPLC. How can I improve separation?
Answer: Isomer separation can be challenging due to their similar polarities.
Optimize the Stationary Phase: A standard C18 column is a good starting point, but may not be sufficient. The separation of halogenated benzenes can be significantly improved by leveraging halogen–π interactions.[8][9] Consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. The electron-rich phenyl rings in these stationary phases can interact differently with the electron-poor regions of the chlorine atoms on your isomers, enhancing separation.[10]
Adjust the Mobile Phase: If using reversed-phase HPLC (e.g., with a C18 or Phenyl column), systematically vary the ratio of your organic solvent (acetonitrile or methanol) to water. A shallower gradient or an isocratic run with a lower percentage of organic solvent will increase retention time and may improve resolution.
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates in the column, leading to sharper peaks and better separation, albeit with longer run times.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude trichloromethoxy benzene product?
The primary impurities are typically byproducts of the chlorination reaction. The synthesis of (trichloromethoxy)benzene often involves the photochlorination of anisole.[1] A significant challenge is preventing competing electrophilic substitution on the aromatic ring.[1] Therefore, you can expect:
Isomeric Products: Di- and tetrachloromethoxybenzene derivatives.
Ring-Chlorinated Byproducts: Compounds where chlorine has added to the benzene ring instead of the methoxy group (e.g., 2,4-dichloro-1-methoxybenzene, 2,4,6-trichloromethoxybenzene).[11][12]
Unreacted Starting Material: Residual anisole.
Solvent Residues: Depending on the synthesis, you may have residual solvents like carbon tetrachloride or benzotrifluoride.[1][12]
Q2: How do I choose the best primary purification method for my intermediate?
The choice depends on the scale of your synthesis and the nature of the impurities.
Method
Applicability
Scale
Purity Achievable
Pros
Cons
Vacuum Distillation
For liquids or low-melting solids. Good for separating compounds with significantly different boiling points.
Grams to Kilograms
Good to Excellent
Fast, efficient for large scales, good for removing non-volatile impurities.
Not effective for close-boiling isomers; risk of thermal decomposition.[2]
Recrystallization
For solids. Excellent for achieving very high purity and removing isomeric impurities.
Milligrams to Kilograms
Excellent to Ultra-High
Highly selective, can yield very pure material, cost-effective.
Can have lower yields, requires finding a suitable solvent system, can be time-consuming.[4][13]
Column Chromatography
For solids or liquids. Best for separating complex mixtures or very similar compounds.
Milligrams to Grams
Excellent
Very high resolving power, versatile for many compound types.
Labor-intensive, requires large solvent volumes, difficult to scale up.[14]
Q3: Can you provide a basic protocol for recrystallizing a trichloromethoxy benzene intermediate?
Certainly. This is a generalized protocol that must be optimized for your specific compound.
Protocol: Recrystallization from an Ethanol/Water System
This protocol uses a mixed-solvent system, which is often effective for halogenated aromatic compounds.[4]
Materials:
Crude trichloromethoxy benzene intermediate
Ethanol (the "good" solvent)
Deionized Water (the "poor" solvent)
Erlenmeyer flasks
Heating source (hot plate)
Büchner funnel and filter flask
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at boiling.[13]
Saturation: While keeping the solution boiling, add hot water dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.[4]
Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.[5]
Crystallization: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.
Drying: Allow the crystals to air dry on the filter for a few minutes while pulling a vacuum, then transfer them to a watch glass or drying dish to dry completely.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing common purification issues.
Caption: A troubleshooting workflow for purifying trichloromethoxy benzene.
References
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC - NIH. Available at: [Link]
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing). Available at: [Link]
Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. Available at: [Link]
Recrystallization - vlab.amrita.edu. Available at: [Link]
US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.
Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]
US5773668A - Method of making trichloromethoxybenzene - Google Patents.
US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
Experiment 2: Recrystallization - University of Manitoba. Available at: [Link]
Advanced distillation techniques and troubleshooting | Separation Processes Class Notes. Available at: [Link]
2.2: Distillation - Chemistry LibreTexts. Available at: [Link]
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Process Safety & Optimization
Topic: Post-Reaction Workup for Trichloromethoxy (
) Compounds
Audience: Process Chemists, R&D Scientists, Scale-up Engineers
Core Directive & Scope
This guide addresses the critical "quenching phase" in the synthesis of trichloromethoxyarenes (e.g.,
-trichloroanisole). These reactions typically involve radical chlorination of methoxyarenes using excess chlorine gas () and UV light or radical initiators.
The Challenge:
The product, an aryl trichloromethyl ether (
), is a "masked" phosgene derivative. It is hydrolytically unstable, particularly in basic media or at elevated temperatures.
Improper Quench: Leads to hydrolysis (formation of chloroformates or carbonates), yield loss, and safety hazards.
Residual Chlorine: Causes downstream corrosion, analytical interference, and operator toxicity.
This guide provides a self-validating, chemically compatible workflow to remove
without degrading the sensitive moiety.
The "First Response": Physical Removal (Sparging)
Before adding any liquid reagents, you must debulk the chlorine physically. Chemical quenching of large excesses of
is violently exothermic and difficult to control.
Why Sparging is Non-Negotiable
Dissolved chlorine follows Henry’s Law. Applying a vacuum alone is often insufficient due to the high solubility of
in chlorinated solvents (e.g., , chlorobenzene, or the product itself).
Protocol 1: Nitrogen Sparging
Temperature Control: Cool the reaction mixture to 0–5°C .
Reasoning: Low temperature inhibits the hydrolysis of the
group during the transition to workup.
Inert Gas Flow: Introduce a subsurface stream of dry Nitrogen (
) or Argon.
Venting: The reactor exhaust must be routed to a caustic scrubber (typically 10-15% NaOH with Sodium Thiosulfate).
Endpoint Validation: Sparge until the off-gas is pale/colorless.
Test: Hold a piece of moist starch-iodide paper at the vent (do not let it touch liquid). It should turn blue (positive) initially. Sparge until the intensity of the color change significantly decreases.
Chemical Quenching: The Bisulfite Method
Critical Decision: Choice of Quenching Agent.
Sodium Thiosulfate (
): Not Recommended for this specific step. In the highly acidic environment of chlorination mixtures (which contain dissolved HCl), thiosulfate decomposes to colloidal sulfur () and , creating a murky emulsion that complicates phase separation.
Sodium Bisulfite (
): Recommended. It is stable in acid, reacts rapidly with , and does not precipitate sulfur.
The Mechanism
Note: This reaction produces acid.[1] This is advantageous here, as species are generally more stable to acid than to base.
Protocol 2: The Cold Bisulfite Quench
Reagents: 10% w/w Aqueous Sodium Bisulfite (
).
Preparation: Chill the bisulfite solution to <5°C .
Addition: Slowly add the aqueous bisulfite to the organic reaction mixture with vigorous stirring.
Rate Limit: Monitor internal temperature. Do not exceed 10°C. The reaction is exothermic.
Agitation: Stir for 10–15 minutes.
Phase Separation: Stop stirring and allow layers to separate.
Observation: The organic layer (usually bottom, if dense chlorinated solvents are used) should clarify.
Validation (The "Starch-Iodide" Test):
Dip a glass rod into the organic layer, then touch it to starch-iodide paper.
No Color Change: Chlorine is quenched.
Blue/Black: Chlorine remains.[2] Add 10% more bisulfite and repeat.
Troubleshooting & FAQs
Q1: My product yield dropped significantly after workup. What happened?
Diagnosis: You likely used a basic wash (Sodium Bicarbonate/Carbonate/Hydroxide) while the mixture was still warm, or the quench was too exothermic.
Mechanism: The trichloromethoxy group is susceptible to nucleophilic attack by hydroxide (
) or water at high temperatures, converting it to a chloroformate or carbonate.
Solution: Keep all aqueous washes cold (0–5°C) and acidic/neutral. Only neutralize the pH after the bulk of the water-sensitive product has been isolated or if you have confirmed the specific stability of your derivative.
Q2: Why not just use vacuum distillation to remove the Chlorine?
Diagnosis: Safety and equipment corrosion.
Reasoning: Distilling a mixture saturated with
pulls corrosive gas into your vacuum pump, destroying the oil and seals. Furthermore, heating a mixture containing unreacted and organic material can initiate "runaway" side-reactions (over-chlorination of the ring). Always quench chemically before applying heat/vacuum.
Q3: The organic layer is cloudy after separation.
Diagnosis: Emulsion or sulfur precipitation.
Solution:
Check pH.[3][4] If you used thiosulfate by mistake, it's likely sulfur. Filter through Celite.
If it's a water emulsion, add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, forcing separation.
Visual Workflow (Process Logic)
Caption: Decision matrix for the safe removal of chlorine from sensitive trichloromethoxy intermediates.
Summary Data Table
Parameter
Recommended Specification
Risk of Deviation
Quench Temp
Hydrolysis of to Carbonate/Chloroformate.
Quench Agent
Sodium Bisulfite ()
Thiosulfate causes sulfur precipitation in acid; Hydroxide degrades product.
pH Target
Acidic to Neutral ()
Basic pH () accelerates hydrolysis rapidly.
Ventilation
Scrubber (NaOH/Thiosulfate)
Release of toxic gas into lab atmosphere.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Centers for Disease Control and Prevention (CDC). (2024). Chlorine: Systemic Agent. NIOSH Emergency Response Safety. [Link]
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 4 on Halogenation and Safety sections regarding Chlorine).
Occupational Safety and Health Administration (OSHA). (n.d.). Chlorine - Occupational Health Guideline. [Link]
Technical Guide: IR Spectroscopy Characterization of Aryl Trichloromethyl Ethers
The Aryl Trichloromethyl Ether ( ) Functionality Guide below is designed for researchers requiring precise structural characterization. It synthesizes vibrational theory with practical identification strategies, distingu...
Author: BenchChem Technical Support Team. Date: February 2026
The Aryl Trichloromethyl Ether (
) Functionality Guide below is designed for researchers requiring precise structural characterization. It synthesizes vibrational theory with practical identification strategies, distinguishing this moiety from common analogs like trifluoromethoxy () and methoxy () groups.
Motif
Executive Summary & Strategic Importance
In medicinal chemistry and agrochemical design, the trichloromethoxy group (
) serves as a critical lipophilic modulator. While structurally analogous to the ubiquitous trifluoromethoxy () group, it imparts distinct steric bulk and electronic properties (Hansch value differences).
Correctly identifying this functionality is a common analytical challenge because its primary vibrational modes—the C-Cl stretches —lie in the low-frequency "fingerprint" region (600–850 cm⁻¹), unlike the highly diagnostic C-F stretches of its fluorinated counterpart. This guide provides a self-validating spectral fingerprint to confidently assign the
moiety.
Theoretical Grounding: The Mass Effect
To interpret the spectrum accurately, one must understand the physics governing the shift. The vibrational frequency (
) is inversely proportional to the reduced mass () of the bonded atoms:
The Fluorine vs. Chlorine Shift:
: The C-F bond (strong force constant , light mass) vibrates at high energy (1100–1350 cm⁻¹ ).
: The C-Cl bond (weaker , heavy mass) vibrates at much lower energy (600–850 cm⁻¹ ).
The Ether Linkage: The
linkage remains structurally similar, but the heavy group dampens the stretching frequency compared to a methyl group.
Spectral Fingerprint:
vs. Alternatives
The following table synthesizes experimental data to differentiate the target functionality from its closest analogs.
Critical Insight: The "Trichloromethyl" signature is defined by the absence of high-frequency C-F bands (1100-1300 region is "cleaner" than in
) and the presence of intense, broad C-Cl absorptions in the 700-850 cm⁻¹ range.
Detailed Band Assignment for
To validate the structure, confirm the presence of all three zones:
Zone A: The Ether Linkage (1200–1300 cm⁻¹)
Assignment:
Asymmetric Stretch.
Appearance: Strong, sharp band.
Context: This confirms the "Ether" part of the molecule. It is typically shifted slightly higher than alkyl ethers due to conjugation with the aromatic ring.
Zone B: The "Silent" Zone (2800–3000 cm⁻¹)
Assignment: sp³ C-H Stretching.
Appearance:Baseline flat.
Context: The absence of peaks here is crucial. If you see peaks at 2850–2950 cm⁻¹, you likely have a methoxy (
) or ethoxy impurity, or solvent contamination (e.g., hexanes).
Zone C: The Trichloromethyl Fingerprint (700–850 cm⁻¹)
Assignment:
Symmetric and Asymmetric Stretches.
Appearance: Very strong, often broad or split into a multiplet (doublet/triplet) due to rotational isomers and isotopic splitting (
vs ).
Context: This is the "Anchor" of the assignment. While
also absorbs here, the intensity in is often higher due to the three chlorine atoms.
Experimental Protocol: Best Practices
To obtain a publication-quality spectrum for this specific functionality, follow this self-validating workflow.
Step 1: Sample Preparation
Preferred:ATR (Attenuated Total Reflectance) with a Diamond or Ge crystal.
Why?
compounds are often heavy oils or low-melting solids. ATR requires no solvent, eliminating interference in the C-H region.
) for deposition, as their own C-Cl stretches will mask the analyte's diagnostic Zone C (700–850 cm⁻¹).
Step 2: Acquisition Parameters
Resolution: 2 cm⁻¹ (Essential to resolve C-Cl isotopic splitting if present).
Scans: Minimum 16 scans to reduce noise in the fingerprint region.
Step 3: Validation Logic (Decision Tree)
Use the following logic flow to confirm identity.
Figure 1: Logical decision tree for distinguishing Aryl Trichloromethyl Ethers from common analogs.
References
NIST Chemistry WebBook. Infrared Spectrum of Benzene, (trichloromethoxy)- (CAS 34888-05-6). National Institute of Standards and Technology.
[Link]
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout (General Ether Characterization).
[Link]
LibreTexts Chemistry. Infrared Spectra of Alkyl and Aryl Halides (C-Cl Stretching Frequencies).
[Link]
ResearchGate. Vibrational Spectra of Trichloromethyl Chloroformate (Detailed CCl3 Group Assignment).
[Link]
Comparative
The Halogenated Methoxy Enigma: A Comparative Guide to the Reactivity of -OCCl₃ vs. -OCF₃
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Developers In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogenated functional groups is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Developers
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogenated functional groups is a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has risen to prominence, valued for the unique metabolic stability and electronic characteristics it imparts.[1] Its chlorinated counterpart, the trichloromethoxy (-OCCl₃) group, is less common in final molecular architectures but plays a critical role as a synthetic precursor. Understanding the profound differences in their reactivity is paramount for any researcher aiming to leverage these groups in synthesis and molecular design. This guide provides an in-depth comparison of their electronic and steric profiles, stability, and performance in key chemical transformations, supported by experimental data and mechanistic insights.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a substituent on an aromatic ring is fundamentally governed by the interplay between inductive and resonance effects. For the trichloromethoxy and trifluoromethoxy groups, this balance is dramatically skewed by the high electronegativity of the halogen atoms.
Inductive Effect (-I)
Both groups are potent electron-withdrawing groups due to the strong inductive pull of the chlorine and fluorine atoms. The three highly electronegative halogens pull electron density away from the carbon, which in turn pulls density from the linking oxygen and the attached aromatic ring.[2] Fluorine is the most electronegative element, making the -OCF₃ group a significantly stronger inductive electron-withdrawer than the -OCCl₃ group . This powerful -I effect deactivates aromatic rings towards electrophilic attack.[3][4]
Resonance Effect (+M)
Conversely, the lone pairs on the oxygen atom can theoretically donate electron density into an aromatic π-system.[2] However, this resonance donation (+M effect) is severely attenuated in both cases. The strong inductive pull from the halogens diminishes the oxygen's ability to share its electrons.
A key distinction arises from hyperconjugation. In the -OCF₃ group, a "negative hyperconjugation" effect occurs where the oxygen lone pair (n_O) delocalizes into the antibonding orbitals of the C-F bonds (σ*_C-F).[5] This interaction strengthens the C-O bond, shortens it, and further locks the oxygen's electrons away from the aromatic ring. This effect, combined with steric repulsion between the fluorine atoms and the ring, forces the -OCF₃ group into a conformation orthogonal to the plane of the aromatic ring, effectively minimizing resonance.[5][6] The larger, more polarizable chlorine atoms in the -OCCl₃ group are less effective at this type of hyperconjugation, meaning its oxygen atom retains a slightly greater, albeit still weak, ability to donate electrons via resonance.
The overall electronic character is dominated by the strong inductive withdrawal. Consequently, both groups are strongly deactivating.
Figure 1. Dominant electronic effects of -OCF₃ and -OCCl₃ groups.
Steric Hindrance and Stability: A Tale of Two Halogens
The difference in atomic size between fluorine and chlorine has profound implications for both steric hindrance and chemical stability.
Steric Bulk : Chlorine has a van der Waals radius of ~1.75 Å, significantly larger than fluorine's ~1.47 Å. Consequently, the -OCCl₃ group is far bulkier than the -OCF₃ group . This increased steric hindrance can impede the approach of reagents, particularly at the positions ortho to the substituent.
Bond Strength and Stability : The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), while the C-Cl bond is considerably weaker (~339 kJ/mol).[7][8] This difference manifests in the groups' stability:
The -OCF₃ group is exceptionally stable to metabolic, chemical, and thermal degradation, a primary reason for its widespread use in drug design.[7][9]
The -OCCl₃ group is comparatively labile . It is susceptible to hydrolysis, which can yield highly toxic phosgene (COCl₂), and is readily converted to the -OCF₃ group via halogen exchange reactions.[10] This reactivity profile makes it an excellent synthetic intermediate but an undesirable feature in a final drug product.
The instability of the corresponding anions also differs dramatically. The trifluoromethoxide anion ([OCF₃]⁻) is notoriously unstable, rapidly decomposing to difluorophosgene (COF₂) and fluoride (F⁻).[10][11] This instability makes direct nucleophilic trifluoromethoxylation a significant synthetic challenge.[12]
Figure 2. Key stability and reactivity pathways.
Quantitative Comparison of Substituent Effects
The electronic properties of these groups can be quantified using Hammett substituent constants and lipophilicity parameters, which are crucial for quantitative structure-activity relationship (QSAR) studies in drug development.
Highlights the superior stability of the -OCF₃ group.
Note: Precise Hammett constants for -OCCl₃ are not widely reported due to its instability, values are estimated based on related structures.
Reactivity in Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The strong deactivating nature of both groups makes EAS challenging, requiring harsh reaction conditions.[2]
Reactivity : Trifluoromethoxybenzene is less reactive than benzene, which is far less reactive than anisole (-OCH₃).[2] Trichloromethoxybenzene, while still strongly deactivated, would be expected to be slightly more reactive than its trifluoro- counterpart due to its weaker -I effect.
Directing Effects : Despite their strong deactivating inductive effects, the weak resonance donation from the oxygen directs incoming electrophiles to the ortho and para positions.[2] The para product typically predominates due to steric hindrance at the ortho positions. However, the deactivation is so profound that these groups are sometimes referred to as "meta-directing" in practice because forcing conditions can lead to complex product mixtures.[3][14]
This protocol illustrates the forcing conditions necessary for EAS on a highly deactivated ring.
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
Substrate Addition : Slowly add 2.0 g of trifluoromethoxybenzene to the cooled sulfuric acid with continuous stirring.
Nitrating Mixture : Slowly add 1.5 mL of fuming nitric acid (HNO₃) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.[2]
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates consumption of the starting material.
Work-up : Carefully pour the reaction mixture onto 50 g of crushed ice. The product will precipitate as a solid.
Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The primary product will be 1-nitro-4-(trifluoromethoxy)benzene.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to EAS, strong electron-withdrawing groups activate an aromatic ring towards nucleophilic attack, provided a suitable leaving group (e.g., a halogen) is positioned ortho or para to the activating group.[15][16]
Reactivity : The ability of the substituent to stabilize the negative charge in the intermediate Meisenheimer complex is key.[15][17]
Comparison : The -OCF₃ group is a more potent activator for SNAr than the -OCCl₃ group . Its superior ability to withdraw electron density and stabilize the carbanionic intermediate accelerates the rate-determining nucleophilic attack step.[15]
Figure 3. Generalized workflow for the SNAr reaction.
Synthetic Utility and Applications
The distinct reactivity profiles of the -OCCl₃ and -OCF₃ groups define their roles in chemical synthesis.
Trichloromethoxy (-OCCl₃) Group : Its primary and almost exclusive role is as a synthetic intermediate . The classic route to aryl trifluoromethyl ethers, first reported by Yagupolskii, involves the high-temperature chlorination of an anisole derivative to form the trichloromethyl ether, followed by a halogen exchange (Halex) reaction using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[5] Due to its instability and potential to release phosgene, it is rarely, if ever, found in final products intended for biological applications.
Trifluoromethoxy (-OCF₃) Group : This group is a highly prized substituent in final molecular targets, especially in pharmaceuticals and agrochemicals.[1][18] Its inclusion can lead to:
Enhanced Metabolic Stability : The strength of the C-F bonds shields molecules from oxidative metabolism (e.g., by CYP450 enzymes), increasing their biological half-life.[1][9]
Increased Lipophilicity : The high lipophilicity (π = +1.04) can improve a drug's ability to cross cell membranes.[8][12]
Modulated Acidity/Basicity : The strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, which can be crucial for target binding or solubility.
Favorable Binding Interactions : The fluorine atoms can participate in hydrogen bonding and other electrostatic interactions within a protein's active site.[19]
Examples of FDA-approved drugs containing the -OCF₃ group include Riluzole (for amyotrophic lateral sclerosis) and Pretomanid (for tuberculosis), highlighting its importance in modern medicine.[7]
Conclusion
The trichloromethoxy and trifluoromethoxy groups, while structurally similar, exhibit vastly different chemical personalities. The -OCF₃ group is defined by its extreme electron withdrawal and exceptional stability, making it a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. In contrast, the -OCCl₃ group is a sterically bulky and reactive intermediate, valued not for its intrinsic properties in a final molecule, but for its utility as a chemical handle for the synthesis of its more stable fluorine-containing analog. A thorough understanding of these differences is essential for chemists to make informed decisions in synthetic planning and molecular design, enabling the rational development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
Vertex AI Search. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved February 14, 2026.
BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
Astudillo, C., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved February 14, 2026.
Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution. Retrieved February 14, 2026.
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 14, 2026.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved February 14, 2026.
ResearchGate. (n.d.).
YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved February 14, 2026.
YouTube. (2025, July 10). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors | A Hand Wavy Guide. Retrieved February 14, 2026.
Chegg.com. (2023, July 18). Solved In comparison with benzene, (trifluoromethyl)benzene. Retrieved February 14, 2026.
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved February 14, 2026.
Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved February 14, 2026.
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 14, 2026.
Astudillo, C., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Retrieved February 14, 2026.
Tlili, A., et al. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. [Link]
Tlili, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. Retrieved February 14, 2026.
Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved February 14, 2026.
ResearchGate. (2025, August 9). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved February 14, 2026.
Klumpp, D. A. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry. [Link]
MDPI. (n.d.). Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved February 14, 2026.
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved February 14, 2026.
Liptak, M. D., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol.
Wikipedia. (n.d.).
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 14, 2026.
ResearchGate. (2025, August 7). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Retrieved February 14, 2026.
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved February 14, 2026.
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 14, 2026.
A Comparative Guide to Purity Analysis of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene: HPLC, UPLC, and GC Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a fundament...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] The compound 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic ether, a class of structures frequently employed as building blocks in the synthesis of complex molecules. The presence of multiple reactive halogen sites and a trichloromethoxy group makes it a versatile intermediate, but also susceptible to the formation of structurally similar impurities during synthesis.
This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene. We will present a robust High-Performance Liquid Chromatography (HPLC) method as the primary workhorse for quality control, offering a detailed rationale for every parameter. Furthermore, we will objectively compare this method with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for high-throughput applications and Gas Chromatography (GC) for the analysis of volatile impurities. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for chemical purity assessment.
Part 1: The Primary Workhorse - Reversed-Phase HPLC (RP-HPLC)
For a neutral, relatively non-polar molecule like 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical and most widely adopted analytical approach.[1] The separation mechanism relies on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[1] This technique offers excellent resolution, robust quantification, and is a staple in pharmaceutical quality control laboratories.[2]
Rationale for Method Development Choices
The development of a successful HPLC method is a systematic process of optimizing parameters to achieve the desired separation.[2]
Column Selection: An Ascentis C18 column is chosen as the primary stationary phase. C18 phases provide excellent hydrophobic retention for non-polar to moderately polar compounds and are considered the standard for initial method development.[3] The selectivity of a C18 phase is well-suited to separating aromatic compounds with different halogenation patterns or other subtle structural differences.
Mobile Phase Composition: A gradient elution using water and acetonitrile is selected. A gradient is superior to an isocratic method when analyzing a sample that may contain impurities with a wide range of polarities. The gradient starts with a higher water concentration to retain and resolve more polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and any less polar impurities. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency.
Detector Selection: A UV-Vis detector set at 254 nm is employed. This wavelength is a common choice for aromatic compounds, which typically exhibit strong absorbance due to their π-electron systems. This provides high sensitivity for the parent compound and any aromatic impurities.
System Suitability: To ensure the method is self-validating, a system suitability test (SST) is incorporated. This involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and theoretical plates, ensuring the chromatographic system is performing as expected before analyzing any samples.
Part 2: Comparative Analysis with Alternative Methodologies
While HPLC is a robust and reliable technique, alternative methods can offer significant advantages depending on the specific analytical challenge, such as the need for higher speed or sensitivity to different types of impurities.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[4][5] This fundamental change allows for separations to be performed at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[6]
Expertise & Experience: The primary driver for choosing UPLC is the need for speed and resolution. The van Deemter equation, which describes the relationship between flow rate and column efficiency, shows that smaller particles lead to significantly better efficiency and allow for the use of higher flow rates without sacrificing resolution.[5] This translates directly to shorter analysis times, often reducing a 15-20 minute HPLC run to under 5 minutes.[6][7] This is invaluable in high-throughput screening environments common in drug discovery. Furthermore, the increased efficiency results in sharper, narrower peaks, leading to improved sensitivity and the ability to detect trace-level impurities that might be missed by HPLC.[8]
Alternative 2: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For halogenated organic compounds, GC is a standard analytical method, offering exceptional sensitivity, particularly when paired with an appropriate detector.[10]
Expertise & Experience: The decision to use GC is based on the physicochemical properties of the analyte and its potential impurities. 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is expected to be sufficiently volatile and thermally stable for GC analysis. The key advantage of GC in this context is the use of an Electron Capture Detector (ECD). An ECD is exceptionally sensitive to electronegative compounds, such as those containing halogens.[10][11] This can provide detection limits far lower than HPLC-UV for halogenated impurities. GC coupled with Mass Spectrometry (GC-MS) can also be used to provide structural information for the unambiguous identification of unknown impurities.[12][13]
Part 3: Data-Driven Performance Comparison
To provide an objective comparison, the table below summarizes the expected performance of each technique for the analysis of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene, based on realistic, hypothetical experimental data.
Limited to volatile and thermally stable compounds[9]
Part 4: Visual Workflows and Protocols
Visualizing the Analytical Process
A clear workflow ensures reproducibility and minimizes errors. The following diagrams illustrate the HPLC analysis workflow and a decision-making framework for selecting the appropriate analytical technique.
Caption: Standard workflow for the HPLC purity analysis of an organic intermediate.
Caption: Decision tree for selecting the optimal analytical method.
This protocol provides a self-validating system for the purity determination of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene.
1.0 Objective
To determine the purity of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene by percentage area normalization using a gradient RP-HPLC method with UV detection.
2.0 Materials and Reagents
2-Bromo-1-fluoro-4-(trichloromethoxy)benzene Reference Standard and Test Sample
Acetonitrile (HPLC Grade)
Deionized Water (18.2 MΩ·cm)
Volumetric flasks, pipettes, and autosampler vials
0.45 µm PTFE syringe filters
3.0 Chromatographic Conditions
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column: Ascentis C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Deionized Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
%A (Water)
%B (Acetonitrile)
0.0
50
50
15.0
10
90
20.0
10
90
20.1
50
50
| 25.0 | 50 | 50 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detector Wavelength: 254 nm
Injection Volume: 10 µL
Run Time: 25 minutes
4.0 Solution Preparation
Diluent: Acetonitrile
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into an autosampler vial.
5.0 System Suitability Test (SST)
Inject the Diluent (blank) to ensure no interfering peaks are present.
Inject the Standard Solution five (5) consecutive times.
The system is deemed suitable for use if the following criteria are met:
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Tailing Factor (Tf): 0.8 - 1.5
Theoretical Plates (N): ≥ 2000
6.0 Procedure
Once the SST criteria are met, inject the Sample Solution in duplicate.
Integrate all peaks in the resulting chromatograms with an area greater than 0.05%.
7.0 Calculation
Calculate the purity of the sample using the area percent formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report the average of the two sample injections.
Conclusion and Recommendations
The purity analysis of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene can be effectively accomplished using several chromatographic techniques.
For routine quality control and release testing, the detailed RP-HPLC method is the recommended choice. It provides a reliable, robust, and validated system for accurately determining purity and separating key impurities. Its widespread availability and established performance make it the industry standard.[1][2]
When sample throughput is the primary concern, such as in process development or discovery chemistry, UPLC is the superior alternative.[7][8] Its ability to drastically reduce run times while improving resolution and sensitivity offers significant gains in laboratory efficiency.
For specialized applications, such as identifying unknown trace impurities or quantifying highly volatile byproducts, GC-ECD or GC-MS should be employed.[9][10] The exceptional sensitivity of the ECD to halogenated compounds makes it ideal for trace analysis, while GC-MS provides the structural elucidation necessary for definitive impurity identification.[12][13]
Ultimately, the choice of analytical method should be guided by a clear understanding of the specific requirements of the analysis—balancing the need for speed, sensitivity, and the depth of information required.
References
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]
Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148. Available at: [Link]
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]
Patel, K. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharmanotes. Available at: [Link]
Jain, P. S., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 50-57. Available at: [Link]
Gozewski, A. T., et al. (2004). Selective Detection of Volatile Aromatic Compounds Using a Compact Laser Ionization Detector with Fast Gas Chromatography. Analytical Chemistry, 76(6), 1646-1652. Available at: [Link]
Axcend. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]
Takada, M., et al. (2024). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Bioscience, Biotechnology, and Biochemistry, 88(3), 336-345. Available at: [Link]
Tredoux, A. G. J., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 143-166. Available at: [Link]
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. Available at: [Link]
Fushimi, A., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 194-202. Available at: [Link]
ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]
Dorman, F. L. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
Kock-Schulmeyer, M., et al. (2015). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta, 853, 393-402. Available at: [Link]
Zhang, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15003-15010. Available at: [Link]
Tang, L., et al. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. Available at: [Link]
Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]